6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
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Overview
Description
6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a complex organic compound that features a combination of naphthalene, piperazine, pyridine, and pyridazine moieties
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthalen-2-ylsulfonyl Chloride: This can be achieved by reacting naphthalene-2-sulfonic acid with thionyl chloride under reflux conditions.
Synthesis of Naphthalen-2-ylsulfonyl Piperazine: The naphthalen-2-ylsulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Coupling with Pyridazin-3-amine: The resulting naphthalen-2-ylsulfonyl piperazine is then coupled with pyridazin-3-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.
Final Coupling with Pyridin-3-yl Group: The intermediate product is then reacted with a pyridin-3-yl derivative under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and pyridine rings, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and amine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of 6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine: Similar structure but with a different position of the sulfonyl group on the naphthalene ring.
6-(4-(Benzylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine: Similar structure but with a benzyl group instead of a naphthalenyl group.
Uniqueness
The uniqueness of 6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-N-pyridin-3-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,21-8-7-18-4-1-2-5-19(18)16-21)29-14-12-28(13-15-29)23-10-9-22(26-27-23)25-20-6-3-11-24-17-20/h1-11,16-17H,12-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNUKFCCHOTFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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